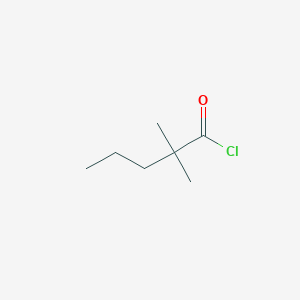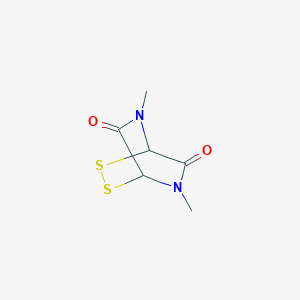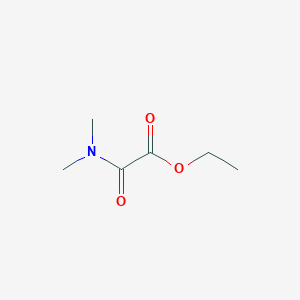
Betalamic acid
Vue d'ensemble
Description
Betalamic acid is a key constituent of betalains, which are water-soluble pigments found in plants of the order Caryophyllales and certain fungi. Betalains are divided into two subclasses: betacyanins (reddish to violet pigments) and betaxanthins (yellow to orange pigments). The type of substituent on this compound determines the class of betalains. This compound itself is a chromophore due to its conjugated double bonds, which contribute to the vibrant colors of betalains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Betalamic acid can be synthesized through a multi-step process. One common method involves the hydroxylation of tyrosine to form L-DOPA, followed by the action of the enzyme DOPA dioxygenase (DODA) which leads to the formation of this compound. This process involves spontaneous cyclization .
Industrial Production Methods: Industrial production of this compound often involves the extraction of betalains from natural sources such as beetroot (Beta vulgaris). The extraction process can be optimized using deep eutectic solvents, which enhance the stability and yield of betalains . These solvents are prepared using magnesium chloride hexahydrate and urea in specific molar proportions .
Analyse Des Réactions Chimiques
Types of Reactions: Betalamic acid undergoes various chemical reactions, including condensation, oxidation, and conjugation. It condenses spontaneously with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) to form betacyanins or with amino acids to form betaxanthins .
Common Reagents and Conditions:
Condensation: this compound reacts with cyclo-DOPA or amino acids under mild conditions to form betacyanins and betaxanthins, respectively.
Conjugation: this compound can conjugate with various amines, forming different derivatives with unique properties.
Major Products:
Betacyanins: Formed by the condensation of this compound with cyclo-DOPA.
Betaxanthins: Formed by the condensation of this compound with amino acids or amines.
Applications De Recherche Scientifique
Betalamic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as natural colorants in food and cosmetic industries due to their vibrant colors and stability.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments for various industrial applications.
Mécanisme D'action
Betalamic acid exerts its effects primarily through its antioxidant properties. The 1,7-diazaheptamethinium scaffold of this compound promotes radical-scavenging activities, involving proton-coupled electron transfer. This mechanism helps in neutralizing free radicals and reducing oxidative stress in biological systems . Additionally, this compound can form conjugates with proteins, enhancing their stability and functionality .
Comparaison Avec Des Composés Similaires
Betalamic acid is unique due to its role as a chromophore in betalains. Similar compounds include:
Anthocyanins: Water-soluble pigments found in plants, responsible for red, purple, and blue colors.
Carotenoids: Fat-soluble pigments that provide yellow, orange, and red colors in plants.
This compound stands out due to its ability to form a wide range of derivatives with diverse applications in various fields.
Propriétés
IUPAC Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKULBMDMPFLH-FSRBREEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317375 | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18766-66-0 | |
| Record name | Betalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)






